molecular formula C11H9FN2O2 B1361026 methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1239717-20-4

methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1361026
CAS RN: 1239717-20-4
M. Wt: 220.2 g/mol
InChI Key: FRQUGJQHNHIGBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate” is not explicitly provided in the retrieved sources .


Chemical Reactions Analysis

The chemical reactions involving “methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate” are not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. The specific physical and chemical properties of “methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate” are not explicitly provided in the retrieved sources .

Scientific Research Applications

Organic Semiconductor Development

This compound is integral in the synthesis of thiophene derivatives, which are crucial for the advancement of organic semiconductors . These semiconductors are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), representing a significant area of research in material science .

Medicinal Chemistry

In medicinal chemistry, methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate serves as a building block for creating biologically active compounds. Its derivatives have been explored for a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities .

Proton Pump Inhibition

Derivatives of this compound, such as Vonoprazan fumarate, have been used as novel proton pump inhibitors (PPIs). These are important for treating conditions like gastroesophageal reflux disease (GERD) by inhibiting the proton pump (H+, K±ATPase) in the stomach lining .

Anticancer Research

Specific derivatives of methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate have shown promise in anticancer research. They exhibit biological activity against certain types of cancer cells, providing a pathway for the development of new cancer therapies.

Antimicrobial and Antitubercular Properties

Research has highlighted the potential of pyrazole derivatives for their antimicrobial and antitubercular properties. This makes them valuable in the development of new treatments for bacterial and tuberculosis infections.

Corrosion Inhibition

Thiophene-based analogs, synthesized using methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, are utilized in industrial chemistry as corrosion inhibitors. This application is vital for protecting materials and infrastructure in various industrial settings .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. The safety and hazards associated with “methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate” are not explicitly mentioned in the retrieved sources .

Future Directions

The future directions for research on “methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate” are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQUGJQHNHIGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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